(R)-2-ethylcyclopentanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-ethylcyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-6-4-3-5-7(6)8/h6H,2-5H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKUTYPOKHBTL-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Chiral Cyclopentanone Scaffolds in Modern Organic Chemistry
Chiral cyclopentanone (B42830) scaffolds are five-membered ring structures that are prevalent in a wide array of biologically active natural products and pharmaceutical agents. nih.govd-nb.info The precise arrangement of atoms in these scaffolds is often crucial for their biological function, making their synthesis a key objective in organic chemistry. The development of methods to construct these carbocycles with high levels of stereocontrol is an active area of research. nih.gov
The cyclopentane (B165970) ring system, particularly when substituted, provides a rigid framework that can orient functional groups in specific spatial arrangements. This is critical for interactions with biological targets such as enzymes and receptors. Natural products containing these scaffolds often exhibit potent biological activities, driving the demand for efficient synthetic routes to access them and their analogs for drug discovery and development. nih.govrsc.org
Stereochemical Purity and Control in Asymmetric Synthesis
Asymmetric synthesis, also known as enantioselective synthesis, is a field of chemistry focused on the creation of chiral molecules in an enantiomerically pure or enriched form. numberanalytics.comwikipedia.org Chirality is a fundamental property of many biologically important molecules, and often only one enantiomer (a non-superimposable mirror image) of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even cause harmful side effects. chiralpedia.com Therefore, achieving high stereochemical purity is paramount in the synthesis of pharmaceuticals and other bioactive compounds. numberanalytics.comchiralpedia.com
Chemists employ various strategies to control the stereochemical outcome of a reaction, a process known as asymmetric induction. wikipedia.org This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a naturally occurring chiral molecule (a strategy known as chiral pool synthesis). wikipedia.org The goal is to lower the activation energy for the formation of one desired enantiomer over the other, leading to a product with high enantiomeric excess (ee). wikipedia.org The development of new and efficient methods for asymmetric synthesis is a continuous effort in organic chemistry, driven by the need for complex, enantiomerically pure molecules. univpancasila.ac.id
Role of R 2 Ethylcyclopentanone As a Chiral Synthon
Asymmetric Synthesis Approaches for Enantioselective Access
Asymmetric synthesis provides a direct pathway to enantiomerically enriched compounds by employing a chiral influence, such as a catalyst, reagent, or auxiliary, during the reaction. rsc.orgdu.ac.in This approach is generally more efficient than the resolution of racemic mixtures, as it aims to selectively form a single stereoisomer, thereby offering superior atom economy. rsc.org For the synthesis of this compound, key asymmetric strategies include the use of chiral auxiliaries to direct transformations and the application of asymmetric catalysis.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org This strategy involves a three-step process: covalent attachment of the auxiliary to the substrate, a diastereoselective bond-forming reaction, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. numberanalytics.comresearchgate.net The auxiliary functions by creating a chiral environment that forces the reaction to proceed with a specific facial selectivity. researchgate.net
Deracemization is a powerful technique to convert a racemic mixture into a single enantiomer. One approach for cyclic ketones involves the formation of a chiral imine (or Schiff base) as a key intermediate. In this method, racemic 2-ethylcyclopentanone is reacted with an enantiomerically pure amine, such as (R)-1-phenylethylamine, to form a pair of diastereomeric imines.
These diastereomers can then be separated or, more elegantly, equilibrated to favor one diastereomer, which is then converted to the desired enantiomer of the ketone. The process can be driven by thermodynamically controlled protonation of the corresponding enamine. The enamine, formed in equilibrium with the imine, has a prochiral double bond. A chiral proton source or the chiral auxiliary itself can direct the protonation to selectively form the (R)-enantiomer of the imine, which upon hydrolysis yields this compound. This method is effective for creating enantioenriched carbonyl compounds with a stereocenter adjacent to the carbonyl group. rsc.org
Table 1: Key Steps in Deracemization via Chiral Imine Formation
| Step | Description | Reactants/Intermediates |
| 1. Imine Formation | Racemic 2-ethylcyclopentanone reacts with a chiral amine. | (R/S)-2-ethylcyclopentanone, (R)-1-phenylethylamine |
| 2. Equilibration | The resulting diastereomeric imines are equilibrated via the enamine tautomer. | Diastereomeric Imines/Enamine |
| 3. Stereoselective Protonation | The enamine is selectively protonated to favor one imine diastereomer. | Enamine, Chiral proton source |
| 4. Hydrolysis | The enriched imine is hydrolyzed to release the chiral ketone. | (R)-Imine, H₂O |
This table illustrates the conceptual flow of the deracemization process.
Another strategy involves attaching a chiral auxiliary to a cyclopentanone precursor to direct subsequent addition reactions. While not starting from 2-ethylcyclopentanone itself, this method builds the chiral cyclopentanone framework stereoselectively. For example, a prochiral cyclopentenone can be modified with a chiral auxiliary. The auxiliary then sterically blocks one face of the molecule, directing the addition of an ethyl group (e.g., from a Grignard reagent or an organocuprate) to the opposite face. rsc.org
Commonly used auxiliaries for such transformations include those derived from inexpensive natural sources like camphor (B46023) or amino acids, such as pseudoephedrine or oxazolidinones. wikipedia.orgresearchgate.net The auxiliary creates a rigid, chelated intermediate with the substrate, enhancing its reactivity and establishing a highly ordered transition state that leads to excellent stereocontrol. rsc.org After the addition reaction, the auxiliary is cleaved under mild conditions to reveal the this compound product. numberanalytics.com
Table 2: Representative Data for Auxiliary-Controlled Stereoselective Addition
| Substrate Precursor | Chiral Auxiliary | Reagent | Diastereomeric Excess (d.e.) |
| Cyclopentenone | (S)-valinol derivative | Et₂Zn/CuCN | >95% |
| Cyclopentenone | (R,R)-pseudoephedrine | EtMgBr | >98% |
| 2-(Methoxycarbonyl)cyclopentanone | Camphor-derived sultam | NaH, EtI | >90% |
This table presents hypothetical but representative data based on established principles of chiral auxiliary-mediated additions to illustrate the effectiveness of the methodology.
Asymmetric Catalysis for Enantioselective Formation
Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. du.ac.in This approach avoids the need for stoichiometric chiral auxiliaries and the associated protection/deprotection steps. researchgate.net
One of the most direct methods to produce this compound is through the asymmetric hydrogenation of a prochiral precursor, such as 2-ethylidenecyclopentanone or 2-ethyl-2-cyclopenten-1-one. rsc.org In this reaction, a transition metal catalyst, typically based on rhodium, iridium, or ruthenium, is complexed with a chiral ligand. sioc-journal.cndiva-portal.orgnih.gov This chiral complex then delivers hydrogen selectively to one face of the carbon-carbon double bond, establishing the stereocenter at the 2-position.
An example of this approach is the bio-catalytic reduction of 2-ethylidenecyclopentanone using the enzyme enoyl acyl carrier protein reductase (FabI). rsc.org This enzymatic process effectively hydrogenates the exocyclic double bond with high enantioselectivity to yield this compound. rsc.org
Table 3: Enzymatic Asymmetric Reduction of 2-Ethylidenecyclopentanone
| Enzyme Source | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| Acinetobacter sp. RS1 (A-FabI) | 2-ethylidenecyclopentanone | This compound | >99% | 95% |
| E. coli BL21 (E-FabI) | 2-ethylidenecyclopentanone | This compound | >99% | 81% |
Data sourced from Liu, J. et al., Org. Biomol. Chem., 2014. rsc.org
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for constructing chiral carbon centers. nih.gov For the synthesis of α-chiral cyclopentanones, a particularly effective variant is the enantioselective decarboxylative allylic alkylation. acs.orgthieme-connect.com This method utilizes a prochiral cyclopentanone substrate, typically a β-ketoester, which is decarboxylated in the presence of a palladium catalyst and a chiral ligand to form a nucleophilic enolate intermediate. acs.org This enolate then reacts with an allylic electrophile.
The chiral ligand, often a phosphinooxazoline (PHOX) derivative, controls the stereochemistry of the alkylation step, leading to the formation of an α-allylated cyclopentanone with high enantiomeric excess. acs.orgcaltech.edu Subsequent chemical modification of the allyl group can then yield the desired ethyl substituent. This method is notable for its ability to construct challenging all-carbon quaternary centers on cyclopentanone rings with high yield and enantioselectivity. acs.orgthieme-connect.com
Table 4: Palladium-Catalyzed Enantioselective Allylic Alkylation of Cyclopentanone Derivatives
| Cyclopentanone Substrate | Allylic Electrophile | Pd-Catalyst System | Yield | Enantiomeric Excess (ee) |
| Allyl 2-oxocyclopentane-1-carboxylate | Allyl carbonate | Pd₂(dba)₃ / (S)-L2 | >99% | 92% |
| Allyl 2-oxocyclopentane-1-carboxylate | Cinnamyl acetate | Pd₂(dba)₃ / (S)-L2 | 98% | 94% |
| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Allyl carbonate | Pd₂(dba)₃ / (S)-L2* | 81% | 86% |
Data adapted from Douglass, C. J. et al., Org. Lett., 2015. acs.orgthieme-connect.com (S)-L2 refers to the (S)-(p-CF₃)₃-t-BuPHOX ligand.
Dual Lewis Acid-Catalyzed [3+2]-Cycloaddition for Chiral Cyclopentanones
A notable strategy for constructing chiral cyclopentanone frameworks involves the dual Lewis acid-catalyzed [3+2]-cycloaddition of donor-acceptor (DA) cyclopropanes with ketenes. rsc.orgrsc.org This methodology has proven effective for the synthesis of a range of cyclopentanones with good to excellent yields and high levels of chirality transfer. rsc.org In a specific approach, a dual Lewis acid system comprising Indium(III) bromide (InBr₃) and ethylaluminum dichloride (EtAlCl₂) was employed to promote the formal [3+2]-cycloaddition of enantioenriched DA cyclopropanes with ketenes. rsc.orgnih.gov This system facilitated the formation of cyclopentanones in yields ranging from 84-99% and with excellent transfer of chirality, achieving enantiomeric excesses from 90% to over 99%. rsc.org The reaction is proposed to proceed through a stereospecific mechanism, allowing for the synthesis of enantioenriched cyclopentanones from readily available starting materials. rsc.org
While this method provides a powerful tool for accessing chiral cyclopentanones, the direct synthesis of this compound using this specific dual Lewis acid system has not been explicitly detailed in the reviewed literature. The reported examples primarily focus on aryl-substituted DA cyclopropanes. rsc.org Further research would be necessary to adapt this methodology for the specific synthesis of the target compound.
Table 1: Performance of Dual Lewis Acid System in [3+2]-Cycloaddition
| Catalyst System | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| InBr₃-EtAlCl₂ | Donor-Acceptor Cyclopropanes and Ketenes | 84-99 | 90->99 | rsc.org |
Organocatalytic Approaches for Enantioselective Synthesis
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, including cyclopentanones. These methods often rely on the use of small organic molecules, such as cinchona alkaloid derivatives, to catalyze asymmetric transformations. researchgate.net For instance, bifunctional organocatalysts have been shown to simultaneously activate both reaction partners, leading to high yields and enantioselectivities in Michael additions to form substituted ketones. researchgate.net
While the broader field of organocatalysis offers promising avenues, specific applications for the direct synthesis of this compound are not extensively documented in the provided search results. However, the asymmetric Robinson annulation, an organocatalyzed reaction, has been utilized in the synthesis of precursors to complex molecules starting from 2-ethylcyclopentanone, demonstrating the utility of this starting material in stereocontrolled syntheses. nih.gov
Metalloradical Catalysis in Chiral Cyclopentanone Formation
Metalloradical catalysis (MRC) presents a novel approach for controlling the reactivity and selectivity of radical reactions, which can be applied to the formation of chiral cyclic compounds. nih.gov This strategy often employs cobalt(II) or iron(III) complexes of D₂-symmetric chiral amidoporphyrins to catalyze asymmetric transformations. nih.govspringernature.com These metalloradical systems can activate diazo compounds to generate metal-stabilized radical intermediates, which then participate in stereoselective C-H alkylation or cyclopropanation reactions. nih.govnih.gov
For example, Co(II)-based metalloradical systems have been successfully used for the asymmetric intramolecular C-H alkylation of acceptor/acceptor-substituted diazo reagents to produce five-membered rings with high yields and excellent stereoselectivity. nih.govresearchgate.net While these methods demonstrate the potential of MRC for constructing chiral cyclic systems, the direct application to the synthesis of this compound has not been specifically reported. The focus has been on the synthesis of sulfolane (B150427) derivatives and heteroaryl cyclopropanes. nih.govnih.gov Further development would be required to tailor this methodology for the targeted synthesis of 2-alkylcyclopentanones.
Chemoenzymatic and Biocatalytic Routes
Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives for the synthesis of enantiomerically pure compounds. nih.gov These approaches utilize enzymes to catalyze key stereoselective transformations.
One relevant biocatalytic method involves the asymmetric reduction of 2-alkylidenecyclopentanones. Specifically, enoyl acyl carrier protein reductase (FabI) has been used to catalyze the asymmetric reduction of the C=C double bond in α,β-unsaturated ketones. rsc.org The reduction of various 2-alkylidenecyclopentanones using FabI from Acinetobacter sp. RS1 (A-FabI) and E. coli (E-FabI) yielded (R)-2-alkylcyclopentanones with enantiomeric excesses ranging from 70% to over 98%. rsc.org For instance, the reduction of 2-ethylidenecyclopentanone using A-FabI produced this compound with good activity and enantioselectivity. rsc.org To further enhance the enantiomeric purity, a one-pot sequential biotransformation was developed, combining the E-FabI-catalyzed reduction with a subsequent Baeyer-Villiger oxidation catalyzed by cyclohexanone (B45756) monooxygenase (CHMO), which selectively oxidizes the remaining (S)-enantiomer, leading to (R)-2-alkylcyclopentanones with up to 99% ee. rsc.org
Table 2: Biocatalytic Reduction of 2-Alkylidenecyclopentanones
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee %) | Reference |
| A-FabI | 2-Ethylidenecyclopentanone | This compound | Good | rsc.org |
| E-FabI / CHMO (one-pot) | 2-Alkylidenecyclopentanones | (R)-2-Alkylcyclopentanones | 99 | rsc.org |
Transaminases also represent a promising biocatalytic tool for the asymmetric synthesis of chiral amines, which can be precursors to other chiral molecules. google.com While not directly producing this compound, these enzymes can stereoselectively convert a ketone to a chiral amine, highlighting the potential of biocatalysis in creating chiral centers. google.com
Stereoselective Transformations from Related Prochiral or Achiral Precursors
Oxidative Desymmetrization Reactions of Meso Compounds
The oxidative desymmetrization of meso compounds is a powerful strategy for the enantioselective synthesis of chiral molecules. clockss.org This approach involves the selective transformation of one of two enantiotopic functional groups in a prochiral meso starting material. Chiral Mn(salen) complexes have been shown to be effective catalysts for the asymmetric C-H oxidation of meso-cyclic ethers, such as tetrahydrofurans, to afford optically active products with high enantioselectivity. clockss.org
In the context of cyclopentanones, the desymmetrization of meso-cyclic ketones via Baeyer-Villiger oxidation has been achieved using chiral N,N'-dioxide-Sc(III) complex catalysts. acs.orgresearcher.life This method has been successfully applied to prochiral cyclohexanones and cyclobutanones, yielding optically active ε- and γ-lactones, respectively, with high yields and enantiomeric excesses. acs.org While the direct desymmetrization of a meso precursor to yield this compound is not explicitly described, this strategy represents a conceptually important approach to generating chirality from symmetric starting materials.
Enantioselective Reactivity Profiles
The inherent chirality of this compound makes it a useful substrate in reactions where this chirality directs the formation of new stereocenters. While the starting material is already enantiopure, its enolate can exhibit distinct reactivity. The chiral center at the C2 position influences the facial selectivity of electrophilic attack on the enolate, leading to diastereoselective outcomes. This principle is fundamental to its application in asymmetric synthesis, where the existing stereocenter serves as a control element. For instance, its use as a precursor in the total synthesis of the pentacyclic Aspidosperma alkaloid, (+)-aspidospermidine, highlights its utility. nih.govrsc.org In this synthesis, this compound was a key starting material that ultimately led to a tricyclic lactam as a single diastereomer. rsc.org
Diastereoselective Reactions
The generation of enolates from this compound and their subsequent reaction with electrophiles are pivotal in creating new stereocenters with a high degree of control. The ethyl-bearing stereocenter effectively shields one face of the enolate, directing the approach of the electrophile to the less hindered face. rsc.orgmasterorganicchemistry.com
Michael Additions for Generating Additional Stereocenters
The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful method for carbon-carbon bond formation. libretexts.org When the enolate of this compound is used as the Michael donor, the existing stereocenter can effectively control the stereochemistry of the newly formed stereocenters in the product.
For example, the Michael addition of the enolate of 2-ethylcyclopentanone to acrylonitrile (B1666552) has been utilized in the synthesis of complex alkaloids. ucl.ac.uk This reaction creates a new stereocenter, and the diastereoselectivity is guided by the steric hindrance of the ethyl group. The resulting adduct can then undergo further transformations, such as reduction and intramolecular cyclization, to yield complex polycyclic structures with well-defined stereochemistry. ucl.ac.uk The selection of reaction conditions, including the base and solvent, is crucial for maximizing the diastereomeric ratio.
Table 1: Examples of Michael Reactions with 2-Substituted Cyclopentanones
| Michael Donor | Michael Acceptor | Product | Diastereoselectivity | Reference |
|---|---|---|---|---|
| 2-ethylcyclopentanone | Acrylonitrile | 3-(2-ethyl-5-oxocyclopentyl)propanenitrile | Diastereoselective | ucl.ac.uk |
| Ethyl-2-oxocyclohexanecarboxylate | Methyl acrylate | Methyl 3-(1-(ethoxycarbonyl)-2-oxocyclohexyl)propanoate | High (90% ee for chiral ketone) | thieme-connect.com |
This table is illustrative and based on reactions of similar substrates to demonstrate the principle.
Stereocontrolled Aldol (B89426) and Related Condensations
The aldol reaction is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl compound. libretexts.orgwikipedia.orgsigmaaldrich.com The stereochemical outcome of an aldol reaction using the enolate of this compound is highly dependent on the geometry of the enolate (E or Z) and the nature of the electrophile. The Zimmermann-Traxler model, which proposes a chair-like six-membered transition state, is often used to predict the diastereoselectivity. wikipedia.org The steric bulk of the ethyl group at the C2 position directs the incoming aldehyde to a specific face of the enolate, thus controlling the relative stereochemistry of the two newly formed stereocenters in the aldol adduct.
The diastereoselectivity can be influenced by factors such as the counterion of the enolate (e.g., lithium, boron, zirconium), the solvent, and the temperature. researchgate.netresearchgate.net By carefully choosing these conditions, chemists can favor the formation of one diastereomer over others, which is critical in multi-step syntheses. harvard.edu
Ring Transformations and Rearrangements
The carbocyclic framework of this compound can be synthetically manipulated through various ring expansion and rearrangement reactions to access other important chiral structures.
Baeyer-Villiger Oxidation to Chiral Lactones
The Baeyer-Villiger oxidation converts ketones into esters or, in the case of cyclic ketones, into lactones. sigmaaldrich.comalfa-chemistry.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. A key aspect of this oxidation is its regioselectivity, which is determined by the migratory aptitude of the groups attached to the carbonyl carbon. numberanalytics.comorganic-chemistry.orgyoutube.com The general order of migratory aptitude is tertiary alkyl > secondary alkyl > primary alkyl > methyl. organic-chemistry.org
In the case of this compound, there are two possible sites for oxygen insertion: between the carbonyl carbon and the chiral secondary carbon (C2), or between the carbonyl carbon and the methylene (B1212753) carbon (C5). Due to the higher migratory aptitude of the more substituted secondary carbon (the chiral center), the oxygen atom is preferentially inserted at this position. This regioselective oxidation leads to the formation of a chiral six-membered lactone, specifically (R)-6-ethyloxepan-2-one, with retention of configuration at the migrating stereocenter. sigmaaldrich.comalfa-chemistry.com Such chiral lactones are valuable intermediates in the synthesis of various natural products.
Table 2: Regioselectivity in Baeyer-Villiger Oxidation of 2-Substituted Cyclopentanones
| Substrate | Major Product (Lactone) | Migrating Group | Reference |
|---|---|---|---|
| This compound | (R)-6-Ethyloxepan-2-one | Secondary alkyl (C2) | organic-chemistry.orgyoutube.com |
| 2-Arylcyclobutanone | γ-Lactone | Aryl-substituted carbon | rsc.org |
This table illustrates the general principle of migratory aptitude.
Intramolecular Schmidt Reactions and Related Rearrangements
The Schmidt reaction allows for the conversion of ketones into amides or lactams using hydrazoic acid or alkyl azides under acidic conditions. sciencemadness.org The intramolecular version of this reaction is particularly powerful for constructing nitrogen-containing heterocyclic ring systems.
In a synthetic context, a derivative of this compound, functionalized with a tethered azide (B81097) group, can undergo an intramolecular Schmidt reaction. nih.govsciencemadness.org Upon treatment with acid, the azide attacks the protonated carbonyl group. Subsequent rearrangement, driven by the loss of dinitrogen gas, involves the migration of one of the α-carbon atoms to the nitrogen atom. Similar to the Baeyer-Villiger oxidation, the migration of the more substituted carbon (the C2 stereocenter) is generally favored. This transformation results in a ring expansion and the formation of a bicyclic lactam, with the stereochemical integrity of the migrating center being preserved. This strategy has been successfully employed in the total synthesis of aspidospermidine, where an intramolecular Schmidt reaction on a complex derivative of 2-ethylcyclopentanone was a key step in constructing the pentacyclic core of the natural product. nih.govrsc.org
Stereospecific Derivatization for Expanded Synthetic Utility
The chiral scaffold of this compound serves as a valuable starting point for the synthesis of more complex enantiomerically pure molecules. Its synthetic utility is significantly expanded through stereospecific derivatization reactions that introduce new functional groups or ring systems while preserving or influencing the stereochemistry of the final product. These transformations are crucial in the synthesis of natural products and other biologically active compounds.
A primary strategy for leveraging the chirality of this compound involves its reaction with chiral auxiliaries to form diastereomeric intermediates, which then direct the stereochemical outcome of subsequent bond-forming reactions. The formation of chiral imines or enamines is a common and effective approach. For instance, the reaction of 2-ethylcyclopentanone with a chiral amine, such as (S)-α-methylbenzylamine in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH), yields a chiral imine. nih.gov This intermediate can then undergo stereoselective reactions, such as asymmetric Robinson annulations, to construct complex polycyclic systems with control over the newly formed stereocenters. nih.gov This method has been instrumental in the asymmetric synthesis of precursors for Aspidosperma alkaloids. nih.gov
Another significant application of stereospecific derivatization is seen in the asymmetric Strecker synthesis. In this process, this compound can be reacted with a chiral amine, for example (R)-1-phenylethylamine, to form a chiral Schiff base. The subsequent addition of a cyanide source, like hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), proceeds with facial selectivity dictated by the chiral auxiliary, leading to the formation of diastereomeric α-aminonitriles. Hydrolysis of these intermediates then affords enantiomerically enriched α-amino acids with a quaternary stereocenter.
The following table summarizes key examples of stereospecific derivatizations of 2-ethylcyclopentanone, highlighting the reagents used and the synthetic utility of the resulting products.
| Starting Material | Reagent(s) | Intermediate/Product Type | Synthetic Application/Significance |
| 2-Ethylcyclopentanone | (S)-α-Methylbenzylamine, p-TsOH, Benzene | Chiral Imine | Asymmetric Robinson annulation for the synthesis of precursors to (+)-aspidospermidine. nih.gov |
| 2-Ethylcyclopentanone | (R)-1-Phenylethylamine | Chiral Schiff Base | Used in asymmetric Strecker synthesis to produce chiral α-aminonitriles. |
| 2-Ethylcyclopentanone | Acrylonitrile, Sodium ethoxide, THF | Keto nitrile (3-(1-ethyl-2-oxocyclopentyl)propanenitrile) | Intermediate in the total synthesis of (±)-vallesamidine. sci-hub.se |
| 2-Ethylcyclopentanone | Tryptamine, DMF | Wenkert's Enamine | Key intermediate for the synthesis of vinpocetine (B1683063) derivatives. rsc.org |
These examples underscore the strategic importance of this compound as a chiral building block. Through stereospecific derivatization, its inherent chirality is effectively transferred and utilized to construct sophisticated molecular architectures, demonstrating its broad utility in modern asymmetric synthesis.
Applications of R 2 Ethylcyclopentanone As a Chiral Building Block
Total Synthesis of Complex Natural Products
The strategic use of (R)-2-ethylcyclopentanone has been instrumental in the total synthesis of several classes of complex natural products, where the control of stereochemistry is paramount.
Alkaloids (e.g., Aspidosperma, Spirooxindoles, Vallesamidines)
While direct literature explicitly detailing the use of this compound in the total synthesis of Aspidosperma, Spirooxindole, and Vallesamidine alkaloids is not abundant, the broader context of cyclopentanoid chiral building blocks in alkaloid synthesis is well-established. The synthesis of the intricate frameworks of these alkaloids often relies on the stereocontrolled construction of five-membered rings, a role for which this compound is well-suited. For instance, the synthesis of the core structures of Aspidosperma alkaloids frequently involves intermediates with stereocenters that can be conceptually traced back to chiral cyclopentanone (B42830) derivatives. vu.nlmit.edunih.govnih.gov
The construction of the characteristic spirocyclic core of spirooxindole alkaloids, which are prevalent in many natural products with promising biological activities, often involves the annulation of a five-membered ring onto an oxindole (B195798) scaffold. nih.govnih.govrsc.org Synthetic strategies employing cyclopentane-1,3-dione in three-component reactions to build spiro[dihydropyridine-oxindole] derivatives highlight the utility of cyclopentanoid structures in accessing this class of compounds. nih.gov Although not a direct use of the title compound, these examples underscore the potential of chiral cyclopentanones as precursors to key intermediates in spirooxindole synthesis.
Similarly, the synthesis of Vallesamidine and related schizozygane alkaloids, which feature a unique 2,2,3-trialkylated indoline (B122111) scaffold, presents significant stereochemical challenges. uni-konstanz.dersc.orgprinceton.edursc.org The construction of the cyclopentane (B165970) ring E in these molecules often requires a chiral building block to establish the correct stereochemistry. While specific examples starting from this compound are not readily found, the general strategies for the enantioselective total synthesis of these alkaloids often involve the creation of stereogenic centers that could potentially be derived from such a chiral precursor.
Prostaglandins (B1171923) and Pharmaceutically Relevant Analogs
Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthesis has been a significant area of research in organic chemistry. The core of the prostaglandin (B15479496) structure is a substituted cyclopentane ring, making chiral cyclopentanone derivatives valuable starting materials. While many synthetic routes to prostaglandins have been developed, the use of a pre-existing chiral cyclopentane core can significantly streamline the synthesis and ensure high enantiopurity of the final product.
Although specific examples detailing the direct use of this compound in the synthesis of prostaglandins are not prevalent in the readily available literature, the general strategy of employing chiral cyclopentanoid building blocks is a cornerstone of many prostaglandin syntheses. These approaches often involve the stereocontrolled introduction of the two side chains onto a functionalized cyclopentane ring. ijnrd.orgnih.govrsc.orgoregonstate.edu The chirality of the starting cyclopentanone dictates the absolute stereochemistry of the final prostaglandin product.
Precursors for Other Bioactive Molecules (e.g., Vinpocetine (B1683063) Derivatives)
A significant application of 2-ethylcyclopentanone (B1294579) is in the synthesis of Vinpocetine and its derivatives. nih.govresearchgate.netthemoonlight.ionih.govnih.govrsc.org Vinpocetine is a synthetic derivative of the alkaloid vincamine (B1683053) and is used as a cerebral vasodilator. A multi-step synthesis of Vinpocetine utilizes 2-ethylcyclopentanone as the starting material. The synthesis involves an asymmetric Michael alkylation induced by a chiral imine to obtain a key chiral lactone, which is then further elaborated through a series of reactions including transesterification, double Koehler-Napier cyclization, and hydrogenation to yield Vinpocetine. nih.gov The ethyl group at the 16-position of Vinpocetine, which originates from the 2-ethylcyclopentanone starting material, is crucial for its biological activity. nih.gov
Development of Chiral Pharmaceutical Intermediates
The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic routes that utilize chiral building blocks. This compound, with its defined stereocenter, serves as a valuable starting material for the synthesis of various chiral pharmaceutical intermediates. nih.govenamine.netchiralpedia.com These intermediates can then be incorporated into the synthesis of more complex drug molecules, ensuring the final product has the desired stereochemistry and, consequently, the intended pharmacological activity. The use of such chiral building blocks can significantly simplify the synthesis of enantiopure drugs by avoiding costly and often inefficient resolution steps later in the synthetic sequence. While a comprehensive list of all pharmaceutical intermediates derived from this compound is beyond the scope of this article, its utility as a chiral synthon is a recognized strategy in medicinal chemistry.
Construction of Stereodefined Polycyclic and Spirocyclic Molecular Architectures
The construction of complex three-dimensional molecular architectures, such as polycyclic and spirocyclic systems, is a major challenge in organic synthesis. This compound can serve as a chiral scaffold for the stereoselective synthesis of these intricate structures. rsc.orgrsc.orgnih.govnih.govnih.govnih.govresearchgate.netnih.govmarquette.edunih.govnih.gov
The synthesis of spirocyclic compounds, which contain two rings connected by a single common atom, can be achieved through various strategies, including cycloaddition reactions. rsc.orgrsc.orgnih.govnih.govresearchgate.net Chiral cyclopentanone derivatives can be elaborated into precursors for intramolecular cyclizations or can participate in intermolecular reactions to form spirocyclic systems with high stereocontrol. For example, cyclopentylideneacetic acid derivatives can be used in [3+2] cycloaddition reactions with azomethine ylides to form spirocyclic pyrrolidines.
Characterization and Stereochemical Analysis of R 2 Ethylcyclopentanone and Its Derivatives
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques provide detailed information about the molecular framework and functional groups present in (R)-2-ethylcyclopentanone. These methods are crucial for confirming the successful synthesis of the target molecule and for identifying any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For this compound, ¹H and ¹³C NMR spectra provide critical information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of a 2-substituted cyclopentanone (B42830) is expected to show distinct signals for the protons of the ethyl group and the cyclopentanone ring. The methine proton at the chiral center (C2) is of particular diagnostic importance. The protons on the cyclopentanone ring often exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. The most downfield signal is typically attributed to the carbonyl carbon (C1) due to its deshielded environment. The chiral carbon (C2) and the carbons of the ethyl group and the cyclopentanone ring will also display characteristic chemical shifts.
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C signals.
COSY spectra reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the ethyl group and the cyclopentanone ring.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | 215-225 |
| CH (α to C=O) | 2.0 - 2.5 | 45-55 |
| CH₂ (ethyl) | 1.4 - 1.8 | 25-35 |
| CH₃ (ethyl) | 0.8 - 1.2 | 10-15 |
Note: These are estimated ranges based on analogous structures and general principles of NMR spectroscopy.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration. The exact position of this band can be influenced by the ring strain of the five-membered ring. Other significant absorptions include those corresponding to C-H stretching and bending vibrations of the alkyl portions of the molecule.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Ketone) | ~1745 | Strong |
| C-H Stretch (Alkyl) | 2850-3000 | Medium-Strong |
| C-H Bend (CH₂) | ~1465 | Medium |
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₂O), the expected exact mass can be calculated and compared to the experimentally determined value, providing strong evidence for the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. The NIST WebBook provides mass spectrometry data for the racemic 2-ethylcyclopentanone (B1294579), which shows a molecular ion peak (M⁺) at m/z 112, corresponding to the molecular weight of the compound.
Chiral Analytical Techniques for Enantiomeric and Diastereomeric Purity
For a chiral molecule like this compound, it is crucial to not only confirm its structure but also to determine its enantiomeric purity. Chiral analytical techniques are specifically designed to differentiate between enantiomers.
Optical Rotation and Circular Dichroism (CD) Spectroscopy
Optical Rotation: Chiral compounds have the ability to rotate the plane of plane-polarized light. This property, known as optical activity, is measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral molecule. For this compound, a non-zero specific rotation value would confirm its chiral nature and enantiomeric enrichment. The sign of the rotation (+ or -) is used in the nomenclature (e.g., (+)- or (-)-2-ethylcyclopentanone) but does not directly correlate with the (R/S) designation without prior experimental determination.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The n→π* electronic transition of the carbonyl group in chiral cyclopentanones gives rise to a characteristic Cotton effect in the CD spectrum. The sign and magnitude of this Cotton effect are sensitive to the stereochemistry of the molecule and can be used to assign the absolute configuration by applying the Octant Rule or by comparison with related compounds of known configuration. For instance, studies on chiral cyclopentanones have shown that the conformation of the five-membered ring and the position of substituents significantly influence the CD spectrum.
Chiral Chromatography (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
Chiral chromatography is a powerful technique for separating enantiomers, allowing for the determination of enantiomeric excess (ee) or enantiomeric ratio (er). This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the analytical and preparative separation of enantiomers. A variety of CSPs are commercially available, often based on polysaccharides, proteins, or synthetic chiral polymers. For the separation of (R)- and (S)-2-ethylcyclopentanone, a screening of different chiral columns and mobile phase conditions would be necessary to achieve baseline separation.
Chiral Gas Chromatography (GC): Chiral GC is particularly well-suited for the analysis of volatile compounds like 2-ethylcyclopentanone. The use of a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, can effectively separate the enantiomers. The separated enantiomers are then detected, typically by a flame ionization detector (FID) or a mass spectrometer (MS), allowing for their quantification.
Table 3: Illustrative Chiral Chromatography Conditions for Separation of Ketone Enantiomers
| Technique | Chiral Stationary Phase | Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol | UV |
Note: These are representative conditions and would require optimization for the specific separation of 2-ethylcyclopentanone enantiomers.
Application of Chiral Shift Reagents in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for molecular structure elucidation. However, in a standard achiral solvent, the NMR spectra of enantiomers, such as (R)- and (S)-2-ethylcyclopentanone, are identical. This is because the magnetic environments of corresponding nuclei in two enantiomers are the same. To differentiate between enantiomers using NMR, a chiral environment must be introduced, which can be achieved through the use of chiral shift reagents (CSRs). fiveable.melibretexts.org
Chiral shift reagents are typically complexes of a lanthanide ion, such as Europium (Eu) or Praseodymium (Pr), with a chiral organic ligand. fiveable.me When added to a sample containing a racemic or enantiomerically enriched mixture, the CSR forms diastereomeric complexes with each enantiomer. libretexts.org These newly formed complexes are diastereomers of each other and, therefore, have different physical properties, including distinct NMR spectra. libretexts.orgpurechemistry.org
The mechanism of action involves the paramagnetic lanthanide ion in the CSR interacting with a Lewis basic site in the substrate molecule, such as the carbonyl oxygen in 2-ethylcyclopentanone. libretexts.orgslideshare.net This interaction leads to significant changes in the chemical shifts of the substrate's protons, an effect known as a lanthanide-induced shift (LIS). libretexts.org Because the spatial arrangement of the atoms in the diastereomeric complexes is different, the magnitude of the induced shift for corresponding protons in the (R) and (S) enantiomers will differ. fiveable.me This results in the separation of signals for the two enantiomers, allowing for the determination of enantiomeric purity or enantiomeric excess (ee) by integrating the separated signals. libretexts.org
The most common chiral shift reagents are based on camphor (B46023), such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) and Eu(tfc)₃ (Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III)). rsc.org The magnitude of the chemical shift separation (ΔΔδ) depends on several factors, including the concentration of the shift reagent, the temperature, the solvent, and the specific substrate.
For this compound, the addition of a chiral shift reagent like Eu(hfc)₃ would result in the splitting of proton signals that were previously singlets, doublets, or multiplets into two separate sets of signals, one for the (R)-enantiomer and one for the (S)-enantiomer. The protons closest to the carbonyl group, the site of complexation, typically experience the largest induced shifts.
Table 1: Hypothetical ¹H-NMR Chemical Shift Data for a Racemic Mixture of 2-Ethylcyclopentanone in the Presence of a Chiral Shift Reagent (CSR)
| Proton Assignment | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) for (R)-enantiomer | Chemical Shift (δ) with CSR (ppm) for (S)-enantiomer | Induced Shift Separation (ΔΔδ) (ppm) |
| Hα to C=O (methine) | 2.15 | 4.25 | 4.15 | 0.10 |
| Methylene (B1212753) (ethyl) | 1.60 | 3.10 | 3.02 | 0.08 |
| Methyl (ethyl) | 0.90 | 1.55 | 1.50 | 0.05 |
| Ring Methylene (C3) | 1.95 | 3.50 | 3.43 | 0.07 |
| Ring Methylene (C4) | 1.80 | 2.90 | 2.85 | 0.05 |
| Ring Methylene (C5) | 2.30 | 4.05 | 3.96 | 0.09 |
Note: This data is illustrative to demonstrate the principle of signal separation and does not represent actual experimental results.
X-ray Crystallography for Absolute Configuration Assignment
X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. purechemistry.orgspringernature.comnih.gov The technique relies on analyzing the diffraction pattern produced when X-rays are passed through a single, well-ordered crystal of a compound. purechemistry.org While a standard diffraction experiment reveals the connectivity of atoms and their relative stereochemistry, determining the absolute configuration requires a phenomenon known as anomalous dispersion (or resonant scattering). researchgate.neted.ac.uk
Anomalous dispersion occurs when the energy of the incident X-rays is close to the absorption edge of an atom in the crystal. researchgate.net This effect causes small but measurable differences in the intensities of specific pairs of reflections in the diffraction pattern, known as Bijvoet pairs (hkl and -h-k-l). researchgate.net By analyzing these intensity differences, the absolute arrangement of atoms in space can be determined unambiguously. researchgate.net
A significant challenge for applying this method to this compound is that it is a liquid under standard conditions. X-ray crystallography requires a solid, crystalline sample. Therefore, to determine its absolute configuration using this method, a suitable crystalline derivative must be prepared. This is typically achieved by reacting the ketone with a chiral or achiral derivatizing agent to form a stable, solid product, such as a hydrazone, semicarbazone, or an oxime. If a chiral derivatizing agent of known absolute configuration is used, the relative configuration of the resulting diastereomer can be determined, and by extension, the absolute configuration of the original ketone can be deduced. sci-hub.se
Alternatively, and more definitively, if the derivative itself (even one made with an achiral reagent) forms a non-centrosymmetric crystal, the absolute configuration can be determined directly from the anomalous scattering data, provided the effect is strong enough. ed.ac.uk The presence of an atom heavier than oxygen (e.g., sulfur, bromine, or a metal) in the derivative can enhance the anomalous scattering effect, leading to a more reliable assignment. researchgate.netresearchgate.net The final determination is often expressed statistically using the Flack parameter; a value close to 0 for a given configuration confirms that the assignment is correct, while a value near 1 would indicate the opposite enantiomer is present. researchgate.netnih.gov
Table 2: Illustrative X-ray Crystallographic Data for a Hypothetical Derivative of this compound
| Parameter | Value |
| Chemical Formula | C₁₂H₁₅N₃O₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.541 |
| b (Å) | 10.234 |
| c (Å) | 14.678 |
| Volume (ų) | 1282.5 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| R-factor | 0.035 |
| Flack Parameter | -0.02(4) |
Note: This data is hypothetical and serves to illustrate the typical parameters reported in a crystallographic study for absolute configuration determination. The space group P2₁2₁2₁ is a common non-centrosymmetric group for chiral molecules. The Flack parameter value near zero confirms the assigned (R) configuration.
Computational Chemistry and Mechanistic Elucidation
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) has emerged as a cornerstone in computational organic chemistry for its ability to provide a detailed understanding of reaction mechanisms at a reasonable computational cost. For reactions involving the formation or transformation of (R)-2-ethylcyclopentanone, DFT calculations are instrumental in mapping out the potential energy surface, identifying stationary points such as reactants, intermediates, transition states, and products.
A primary application of DFT in this context is the elucidation of the reaction pathway for the asymmetric alkylation of cyclopentanone (B42830) to yield 2-ethylcyclopentanone (B1294579). By employing a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), def2-TZVP), researchers can model the step-by-step mechanism. This typically involves the formation of an enamine or enolate intermediate from cyclopentanone, followed by the nucleophilic attack on an ethylating agent. DFT calculations can determine the activation energies for each step, thereby identifying the rate-determining step of the reaction.
For instance, in a proline-catalyzed α-alkylation of cyclopentanone, DFT can be used to compare different proposed mechanistic pathways. The calculated free energy profiles for these pathways reveal the most energetically favorable route. These calculations would not only confirm the feasibility of a proposed mechanism but also provide insights into the role of the catalyst in lowering the activation barriers.
Table 1: Illustrative DFT Calculated Relative Free Energies for a Proline-Catalyzed Ethylation of Cyclopentanone
| Species | Relative Free Energy (kcal/mol) |
| Reactants (Cyclopentanone + Proline + Ethyl Iodide) | 0.0 |
| Enamine Intermediate | +5.2 |
| Transition State 1 (C-C bond formation) | +18.5 |
| Iminium Product | -2.1 |
| Transition State 2 (Hydrolysis) | +12.8 |
| This compound + Proline | -7.5 |
Note: The data in this table is illustrative and intended to represent typical outputs of DFT calculations for such a reaction. Actual values would be specific to the chosen computational level and reaction conditions.
Conformational Analysis and Prediction of Stereoselectivity
The stereochemical outcome of a reaction is intrinsically linked to the three-dimensional arrangement of atoms in the transition state. Conformational analysis, powered by computational methods, is crucial for understanding and predicting the stereoselectivity in the synthesis of this compound. The cyclopentanone ring is not planar and can adopt various puckered conformations, most notably the envelope and twist (or half-chair) conformations. The presence of a substituent at the C2 position further complicates this conformational landscape.
Computational modeling can systematically explore the possible conformations of the key intermediates and transition states. By calculating the relative energies of these conformers, the most stable and populated conformations can be identified. This is critical because the facial selectivity of the electrophilic attack on the enamine or enolate intermediate is dictated by the steric and electronic environment created by the chiral catalyst and the preferred conformation of the intermediate.
For example, in a chiral amine-catalyzed reaction, the enamine formed from cyclopentanone and the catalyst can exist in several conformations. DFT calculations can reveal the most stable conformer, which in turn will preferentially expose one face of the enamine to the incoming ethylating agent. The energy difference between the transition states leading to the (R) and (S) enantiomers can be calculated, and from this, the enantiomeric excess (ee) can be predicted using the following relationship derived from transition state theory:
ΔΔG‡ = -RT ln(ee + 1)/(1 - ee)
Table 2: Example of Calculated Energy Differences and Predicted Enantiomeric Excess
| Transition State | Relative Energy (kcal/mol) | Predicted Enantiomeric Ratio (R:S) | Predicted ee (%) |
| TS-(R) | 0.0 | 98 : 2 | 96 |
| TS-(S) | +2.5 |
Note: This table provides a hypothetical example to illustrate the correlation between the calculated energy difference of diastereomeric transition states and the predicted enantioselectivity.
Transition State Modeling in Asymmetric Catalysis
The heart of understanding asymmetric catalysis lies in the detailed analysis of the transition state (TS) structures. Transition state modeling for the synthesis of this compound provides a static picture of the fleeting moment of bond formation or breaking that determines the stereochemical fate of the reaction. Using DFT, the geometry of the transition states leading to both the (R) and (S) products can be optimized.
Analysis of these TS structures reveals the key non-covalent interactions, such as hydrogen bonds, steric repulsions, and electrostatic interactions, that are responsible for the energy difference between the diastereomeric transition states. For instance, in a proline-catalyzed alkylation, the carboxylic acid group of proline can form a hydrogen bond with the incoming electrophile, directing it to one face of the enamine. Simultaneously, the bulky substituent of the catalyst can sterically block the other face.
Geometric parameters such as bond lengths and angles in the optimized TS structures provide quantitative evidence for the degree of bond formation and the synchronicity of the reaction. Furthermore, techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated TS wavefunctions to further probe the electronic nature of the stabilizing interactions.
By visualizing and analyzing these modeled transition states, chemists can gain a rational understanding of how a particular chiral catalyst induces asymmetry. This knowledge is invaluable for the rational design of new and more efficient catalysts for the synthesis of this compound and other chiral molecules.
Future Directions and Emerging Research Trends
Development of Novel and Highly Efficient Catalytic Systems
The enantioselective synthesis of chiral cyclopentanones is heavily reliant on the catalyst's ability to control stereochemistry. Future research is centered on creating catalysts that offer higher activity, selectivity, and broader substrate scope.
One promising area is the development of multicatalytic cascade reactions , which allow for the rapid construction of complex molecules from simple starting materials in a one-pot operation. nih.gov For instance, a combination of a secondary amine catalyst and an N-heterocyclic carbene (NHC) catalyst has been used in a formal [3+2] reaction to produce densely functionalized cyclopentanones with high enantioselectivities. nih.gov The key challenge and focus of ongoing research is ensuring catalyst compatibility, where each catalytic species must function optimally without interfering with others in the reaction mixture. nih.gov
Another frontier is the design of novel chiral catalysts for established reactions like the Nazarov cyclization, a powerful method for synthesizing cyclopentenones. researchgate.netnih.gov Research is exploring new chiral BOX/Cu(II) complexes and cinchona alkaloid derivatives to catalyze enantioselective Nazarov cyclizations, providing access to optically active cyclopentenones in high yields and enantiomeric excess. researchgate.net Additionally, dual Lewis acid systems, such as In(III)-Al(III) combinations, are being investigated to achieve excellent chirality transfer from enantiopure starting materials in [3+2]-cycloaddition reactions to form cyclopentanones. researchgate.net
The development of metal catalysts for hydrogenation and rearrangement reactions is also a key focus. Bimetallic catalysts, such as Ni-Cu and Ni-Pt systems supported on materials like metal-organic frameworks (MOFs) or alumina, are being engineered for the selective conversion of biomass-derived compounds like furfural (B47365) into cyclopentanone (B42830). amazonaws.comresearchgate.netnih.govnih.gov Future work aims to refine these catalysts to enhance their activity, selectivity, and stability, particularly for producing chiral derivatives. nih.govnih.gov
| Catalyst System Type | Reaction Type | Key Advantages | Research Focus |
| Multicatalytic (e.g., Amine + NHC) | Cascade [3+2] Cycloaddition | High efficiency, complexity from simple precursors. nih.gov | Catalyst compatibility and preventing cross-reactivity. nih.gov |
| Chiral Lewis Acids (e.g., BOX/Cu(II)) | Nazarov Cyclization | High enantioselectivity for cyclopentenones. researchgate.net | Broadening substrate scope and improving catalyst turnover. researchgate.net |
| Bimetallic Catalysts (e.g., Ni-Cu, Ni-Pt) | Hydrogenation/Rearrangement | Use of renewable feedstocks, high conversion. researchgate.netnih.gov | Improving selectivity for specific chiral products and catalyst stability. nih.gov |
| Dual Lewis Acids (e.g., In(III)-Al(III)) | [3+2] Cycloaddition | Excellent transfer of chirality. researchgate.net | Application to a wider range of ketenes and cyclopropanes. researchgate.net |
Integration of Sustainable Chemistry Principles in Synthesis
The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. For the synthesis of (R)-2-ethylcyclopentanone, this involves utilizing renewable feedstocks, employing environmentally benign solvents and catalysts, and improving atom economy.
A major trend is the move away from petroleum-based starting materials towards biomass-derived platform molecules. researchgate.net Furfural, which is derived from lignocellulosic biomass, is a key renewable resource for the production of cyclopentanone and its derivatives. amazonaws.comresearchgate.netfudan.edu.cn Research is focused on developing efficient catalytic routes to convert furfural into cyclopentanone through aqueous-phase hydrogenation and rearrangement. researchgate.netnih.govfudan.edu.cn Supported gold nanoparticles and Ni-Cu bimetallic catalysts have shown promise in these transformations, particularly when using water as a clean, benign solvent. amazonaws.comfudan.edu.cn
The principles of green chemistry also guide catalyst design. This includes the use of non-precious metal catalysts (e.g., nickel, copper, iron) to replace expensive and rare metals like platinum, palladium, and rhodium. amazonaws.comnih.gov Furthermore, the development of heterogeneous catalysts is a key goal, as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.netnih.gov For example, catalysts supported on materials like TiO2, alumina, or MOFs are being actively investigated. researchgate.netfudan.edu.cn
| Sustainability Principle | Application in Cyclopentanone Synthesis | Example |
| Renewable Feedstocks | Use of biomass-derived furfural instead of petroleum precursors. amazonaws.comresearchgate.net | Catalytic conversion of furfural to cyclopentanone using Ni-Cu@MOF-5. amazonaws.comresearchgate.net |
| Green Solvents | Replacement of volatile organic compounds (VOCs) with water. fudan.edu.cn | Aqueous-phase hydrogenation of furfural over supported gold nanoparticles. fudan.edu.cn |
| Catalyst Design | Use of abundant, non-precious metals and recyclable heterogeneous catalysts. amazonaws.comresearchgate.net | Ni-NiO heterojunctions on TiO2 for furfural conversion. researchgate.netnih.gov |
| Process Intensification | Combining multiple reaction steps into a single, efficient process. nih.gov | One-pot multicatalytic cascade reactions. nih.gov |
Advancements in Flow Chemistry for Chiral Cyclopentanone Production
Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. nih.govresearchgate.net For the production of chiral cyclopentanones, flow chemistry enables superior control over reaction parameters, enhanced safety, and improved scalability. durham.ac.ukacs.org
Flow reactors, such as microreactors or packed-bed systems, provide excellent heat and mass transfer, which is crucial for controlling selectivity in highly exothermic or rapid reactions. researchgate.netflinders.edu.au This precise temperature control can minimize the formation of byproducts and improve the yield and enantiomeric excess of the desired product. acs.org The ability to safely handle hazardous reagents and intermediates is another key benefit, as reactive species are generated and consumed in small volumes within the confined channels of the reactor. acs.orgflinders.edu.au
Research is focused on translating complex, multi-step syntheses of chiral building blocks into continuous flow processes. nih.govdurham.ac.uk This involves integrating reaction, separation, and purification steps into a single, automated workflow. durham.ac.uk For instance, a multistep flow sequence has been developed for a highly functionalized cyclopentenone, demonstrating the potential for high-productivity manufacturing. durham.ac.uk The application of these principles to the asymmetric synthesis of this compound could lead to more efficient, reliable, and scalable production methods, bridging the gap between laboratory discovery and industrial manufacturing. researchgate.netnih.gov
| Flow Chemistry Advantage | Relevance to Chiral Cyclopentanone Synthesis |
| Precise Process Control | Improved control over temperature and mixing leads to higher selectivity and enantiomeric excess. acs.org |
| Enhanced Safety | Safe handling of reactive intermediates and hazardous reagents in small, confined volumes. acs.orgflinders.edu.au |
| Scalability | Straightforward scaling of production by running the system for longer durations or using parallel reactors. nih.gov |
| Process Intensification | Telescoping multiple synthetic steps without isolating intermediates, saving time and resources. nih.govdurham.ac.uk |
Application of Machine Learning and Artificial Intelligence in Asymmetric Reaction Design
The convergence of data science and chemistry is set to revolutionize how asymmetric reactions are developed. Machine learning (ML) and artificial intelligence (AI) are powerful tools that can accelerate the discovery and optimization of complex catalytic systems for synthesizing chiral molecules like this compound. chiralpedia.comnih.gov
A significant challenge in asymmetric catalysis is predicting which catalyst will provide high enantioselectivity for a given reaction. arxiv.org ML models can be trained on large datasets of catalytic reactions to predict the performance of new catalysts, significantly reducing the need for extensive trial-and-error experimentation. chiralpedia.comarxiv.org These data-driven approaches can identify subtle relationships between catalyst structure, substrate properties, and reaction outcomes that may not be obvious to human researchers. youtube.com
AI is also being used to optimize reaction conditions. By analyzing experimental data, algorithms can identify the optimal temperature, pressure, solvent, and reactant concentrations to maximize yield and enantioselectivity. nih.govqu.edu.qa This can lead to more robust and efficient processes. Looking forward, AI could be used for the de novo design of entirely new chiral catalysts by exploring vast chemical spaces that are beyond the reach of traditional methods. chiralpedia.com The integration of AI and ML with automated robotic platforms has the potential to create fully autonomous systems for reaction discovery and optimization, dramatically accelerating the development of synthetic routes to valuable chiral compounds. youtube.comrsc.org
| AI/ML Application Area | Description | Potential Impact on this compound Synthesis |
| Predictive Modeling | Training algorithms on existing reaction data to predict the enantioselectivity of new catalyst-substrate combinations. chiralpedia.comarxiv.org | Faster identification of optimal chiral catalysts, reducing experimental effort. youtube.com |
| Reaction Optimization | Using AI to systematically explore reaction parameters (temperature, solvent, etc.) to find conditions that maximize yield and purity. nih.govqu.edu.qa | Development of highly efficient and robust synthetic protocols. |
| Catalyst Design | Employing generative models to propose novel chiral catalyst structures with desired properties. chiralpedia.com | Discovery of next-generation catalysts with superior performance. |
| Mechanistic Insight | Analyzing large datasets to uncover patterns and correlations that provide a deeper understanding of reaction mechanisms. youtube.com | Guiding the rational design of more effective asymmetric transformations. |
Q & A
Q. What established synthetic methodologies yield (R)-2-ethylcyclopentanone with high enantiopurity, and how can reaction parameters be optimized to minimize racemization?
Answer: Enantioselective synthesis of this compound commonly employs asymmetric catalysis (e.g., Noyori-type hydrogenation of cyclopentenone precursors) or chiral auxiliary approaches. Key parameters include catalyst loading (0.5–2 mol%), hydrogen pressure (50–100 bar), and temperature control (0–25°C) to prevent thermal racemization. Post-synthetic purification via chiral HPLC or enzymatic resolution enhances enantiomeric excess (ee). Researchers should monitor ee through polarimetry coupled with chiral GC analysis, ensuring structural confirmation via H/C NMR and IR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Answer: Key techniques include:
- NMR : H NMR reveals ethyl group splitting patterns (δ 0.8–1.5 ppm) and cyclopentanone ring protons (δ 1.6–2.4 ppm). C NMR identifies the carbonyl carbon (δ 210–220 ppm).
- IR : Strong absorption at ~1740 cm confirms the ketone group.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 126 (CHO) with fragmentation patterns for structural validation. Consistency in spectral data across replicates and comparison with computational predictions (DFT) ensures accuracy .
Q. What are the primary applications of this compound in stereoselective organic synthesis, and how does its configuration influence reactivity?
Answer: The compound serves as a chiral building block in pharmaceutical intermediates (e.g., prostaglandin analogs) and flavor chemistry. Its (R)-configuration directs nucleophilic additions (e.g., Grignard reactions) to specific ring positions due to steric and electronic effects. Researchers should design stereochemical probes (e.g., isotopic labeling at C2) to track reaction pathways and quantify enantiomeric outcomes via chiral chromatography .
Advanced Research Questions
Q. What experimental strategies are recommended for investigating unexpected byproducts formed during catalytic hydrogenation of this compound precursors?
Answer: Implement the following workflow:
- Analytical Screening : Use GC-MS or HPLC-MS to detect low-abundance byproducts.
- Isolation : Employ preparative chromatography (normal-phase or chiral columns) for byproduct purification.
- Structural Elucidation : Combine H/C NMR, X-ray crystallography, and high-resolution MS.
- Mechanistic Probes : Introduce deuterated substrates or radical traps to identify intermediate species. Cross-reference findings with kinetic studies (e.g., Eyring plots) to clarify reaction pathways .
Q. How should researchers design experiments to address conflicting reports on the thermal stability of this compound in polar vs. nonpolar solvents?
Answer: A controlled study should include:
- Accelerated Stability Testing : Heat samples (50–150°C) in solvents (e.g., DMSO, hexane) under inert atmospheres.
- Degradation Monitoring : Track ketone decomposition via HPLC-UV (λ = 270 nm) and quantify degradation products (e.g., cyclopentanol derivatives).
- Kinetic Analysis : Calculate activation energies using the Arrhenius equation.
- Computational Modeling : Simulate solvent interactions via molecular dynamics to explain stability differences. Report uncertainties in temperature control (±0.5°C) and solvent purity effects .
Methodological Notes
- Contradiction Resolution : Always replicate conflicting studies under identical conditions before proposing new mechanisms .
- Data Presentation : Follow journal guidelines (e.g., Beilstein J. Org. Chem.) for reproducibility, including raw data in supplementary files .
- Theoretical Grounding : Link experimental designs to existing reaction mechanisms (e.g., Cram's rule for stereoselectivity) to justify methodological choices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
